molecular formula C14H20N4O2S B12260524 N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide

N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide

Cat. No.: B12260524
M. Wt: 308.40 g/mol
InChI Key: RXXJKHYPIZKSID-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a morpholine ring, a pyrimidine ring, and a cyclopropyl group, which contribute to its unique chemical properties and biological activities.

Properties

Molecular Formula

C14H20N4O2S

Molecular Weight

308.40 g/mol

IUPAC Name

N-cyclopropyl-4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)morpholine-2-carboxamide

InChI

InChI=1S/C14H20N4O2S/c1-9-7-12(17-14(15-9)21-2)18-5-6-20-11(8-18)13(19)16-10-3-4-10/h7,10-11H,3-6,8H2,1-2H3,(H,16,19)

InChI Key

RXXJKHYPIZKSID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCOC(C2)C(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines, followed by cyclization.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions, often using methylthiol or its derivatives.

    Morpholine Ring Formation: The morpholine ring is synthesized through the reaction of diethanolamine with appropriate reagents under acidic or basic conditions.

    Cyclopropyl Group Addition: The cyclopropyl group is typically added through cyclopropanation reactions involving diazo compounds and transition metal catalysts.

    Final Coupling: The final step involves coupling the synthesized intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the carboxamide group, leading to various reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring and the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
  • 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine

Uniqueness

N-cyclopropyl-4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]morpholine-2-carboxamide is unique due to its combination of a morpholine ring, a pyrimidine ring, and a cyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, highlighting its potential for specialized uses.

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